[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate
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Overview
Description
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[310]hexan-2-yl]methyl acetate is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure containing the sulfur atom and the oxirane ring.
Attachment of the pyrimidine moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the bicyclic core.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The bicyclic core may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- [(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to other pyrimidine nucleosides.
Properties
CAS No. |
63244-60-0 |
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Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12N2O5S/c1-5(14)17-4-6-8-9(19-8)10(18-6)13-3-2-7(15)12-11(13)16/h2-3,6,8-10H,4H2,1H3,(H,12,15,16)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
TYCWOWYLDUVOMF-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H](S2)[C@@H](O1)N3C=CC(=O)NC3=O |
Canonical SMILES |
CC(=O)OCC1C2C(S2)C(O1)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
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